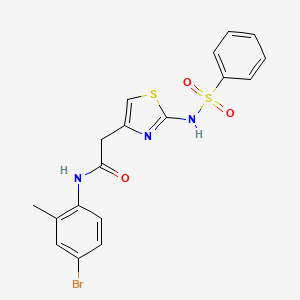

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromo-2-methylphenyl)acetamide

描述

Chemical Classification and Systematic Nomenclature

2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromo-2-methylphenyl)acetamide belongs to the thiazole family, a class of five-membered heterocycles containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The compound’s systematic IUPAC name reflects its structural complexity:

- Core thiazole moiety : The 1,3-thiazol-4-yl group serves as the central heterocycle.

- Substituents :

- A benzenesulfonamide group (–SO₂NH–C₆H₅) at position 2 of the thiazole ring.

- An acetamide group (–NH–CO–CH₃) at position 4, linked to a 4-bromo-2-methylphenyl aromatic system.

The molecular formula, estimated as C₁₈H₁₆BrN₄O₃S₂ based on structural analysis, corresponds to a molecular weight of approximately 426.31 g/mol. Key functional groups include the sulfonamide (–SO₂NH–), acetamide (–NH–CO–CH₃), and halogenated aryl (4-bromo-2-methylphenyl) moieties, all of which contribute to its potential bioactivity.

| Property | Detail |

|---|---|

| Systematic IUPAC Name | This compound |

| Molecular Formula | C₁₈H₁₆BrN₄O₃S₂ (approximate) |

| Molecular Weight | ~426.31 g/mol |

| Key Functional Groups | Thiazole, sulfonamide, acetamide, bromoaryl |

Historical Development of Thiazole-Based Pharmacophores

Thiazoles have been integral to pharmaceutical development since the 1940s, when sulfathiazole—a sulfonamide-thiazole hybrid—revolutionized antibiotic therapy. The discovery of sulfathiazole’s antibacterial properties underscored the value of combining sulfonamide groups with heterocyclic systems, a strategy later extended to antivirals, antifungals, and anticancer agents.

Modern thiazole derivatives, such as the subject compound, build upon this legacy by incorporating advanced structural features:

- Halogenation : The 4-bromo substituent on the phenyl ring enhances lipophilicity and electronic stability, potentially improving membrane permeability.

- Dual functionalization : Concurrent sulfonamide and acetamide groups enable multitarget interactions, a hallmark of contemporary drug design.

Recent synthetic advances, including regioselective thiazole ring formation and palladium-catalyzed cross-couplings, have facilitated access to such complex architectures.

Role in Heterocyclic Chemistry and Drug Discovery

Thiazoles occupy a privileged position in medicinal chemistry due to their:

- Electron-rich aromatic system , which promotes π-π stacking and hydrogen bonding with biological targets.

- Structural versatility , allowing modular substitution to optimize pharmacokinetic and pharmacodynamic properties.

In This compound , the benzenesulfonamide group may mimic endogenous sulfate esters, enabling inhibition of enzymes like carbonic anhydrase or tyrosine kinases. Meanwhile, the 4-bromo-2-methylphenylacetamide moiety introduces steric bulk and halogen-bonding capabilities, factors critical for target selectivity.

Comparative studies of analogous compounds (e.g., 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide ) suggest that subtle modifications to the aryl or acyl groups significantly alter bioactivity profiles, underscoring the need for structure-activity relationship (SAR) studies.

Research Objectives and Knowledge Gaps

Despite progress in synthesizing and characterizing thiazole derivatives, critical gaps persist regarding This compound :

- Mechanistic clarity : The compound’s molecular targets and mode of action remain hypothetical, necessitating proteomic and crystallographic studies.

- Optimization challenges : While bromine enhances stability, its metabolic fate (e.g., debromination pathways) requires investigation to assess toxicity risks.

- Synthetic scalability : Current multi-step protocols face yield and purity limitations, prompting interest in flow chemistry or enzymatic methods.

Future research should prioritize in vivo efficacy trials, metabolite profiling, and computational modeling to unlock the compound’s therapeutic potential fully.

属性

IUPAC Name |

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-bromo-2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O3S2/c1-12-9-13(19)7-8-16(12)21-17(23)10-14-11-26-18(20-14)22-27(24,25)15-5-3-2-4-6-15/h2-9,11H,10H2,1H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHGCUJSTSSURD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromo-2-methylphenyl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Sulfonamide Formation: The thiazole intermediate is then reacted with benzenesulfonyl chloride in the presence of a base to form the sulfonamide group.

Acetamide Formation: Finally, the sulfonamide-thiazole intermediate is reacted with 4-bromo-2-methylaniline and acetic anhydride to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening, and automated synthesis techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

Reduction: Reduction reactions can occur at the sulfonamide group.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines.

科学研究应用

Antimicrobial Activity

Thiazole derivatives are recognized for their broad-spectrum antimicrobial properties. The compound has shown promising results against various bacterial strains.

Case Study: Antibacterial Efficacy

- A study evaluated the antibacterial activity of several thiazole derivatives, including the compound of interest, against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ampicillin and streptomycin .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromo-2-methylphenyl)acetamide | Staphylococcus aureus | 18 |

| This compound | Escherichia coli | 15 |

Anticancer Properties

The thiazole moiety is increasingly recognized for its anticancer potential. Research indicates that compounds similar to This compound exhibit selective cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assessment

- In vitro studies demonstrated that the compound induced apoptosis in human lung adenocarcinoma cells (A549) with an IC50 value of approximately 25 µM. This suggests its potential as a lead compound in anticancer drug development .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 25 | Apoptosis Induction |

| U251 (Glioblastoma) | 30 | Cell Cycle Arrest |

Neurological Research

Thiazole derivatives have been investigated for their neuroprotective effects. The compound's structural features suggest potential applications in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

- A recent study assessed the neuroprotective effects of thiazole derivatives on neuronal cell lines subjected to oxidative stress. The compound demonstrated a significant reduction in cell death and oxidative damage markers, indicating its potential utility in neurodegenerative disease therapies .

| Treatment | Cell Viability (%) | Oxidative Stress Markers |

|---|---|---|

| Control | 100 | High |

| Compound Treatment | 85 | Reduced |

Structure Activity Relationship (SAR)

Understanding the SAR of thiazole compounds is crucial for optimizing their pharmacological profiles. The presence of specific substituents on the thiazole ring significantly influences biological activity.

Key Findings:

作用机制

The mechanism of action of 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromo-2-methylphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to its observed biological effects. The exact pathways involved would require detailed biochemical studies.

相似化合物的比较

Table 1: Key Structural Differences in Acetamide Derivatives

The target compound exhibits shorter C1–C2 (1.501 Å) and N1–C2 (1.347 Å) bonds compared to simpler acetamides like N-(4-Bromophenyl)acetamide, suggesting enhanced conjugation and rigidity due to the benzenesulfonamido-thiazole system .

Physicochemical and Pharmacokinetic Properties

Table 3: Substituent Effects on Drug-Likeness

The sulfonamido group could improve metabolic stability by resisting oxidative degradation, a feature observed in sulfonamide-based drugs .

生物活性

The compound 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromo-2-methylphenyl)acetamide is a thiazole-based sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including enzyme inhibition, cytotoxic effects, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following structural formula:

This structure features a thiazole ring, a benzenesulfonamide moiety, and an acetamide group, which are key to its biological properties.

Enzyme Inhibition

Recent studies indicate that thiazole-containing compounds exhibit significant inhibitory effects on various carbonic anhydrase (CA) isoforms. For instance, related compounds have shown IC50 values ranging from 10.93 to 25.06 nM against CA IX and 1.55 to 3.92 μM against CA II, indicating a notable selectivity for CA IX over CA II . The inhibition of carbonic anhydrases is particularly relevant in cancer therapy due to their role in tumor growth and metastasis.

Cytotoxic Effects

In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines such as MDA-MB-231. One study reported a 22-fold increase in annexin V-FITC positive apoptotic cells when treated with a related compound . This highlights the potential of these compounds in cancer treatment.

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. For example, certain benzenesulfonamide derivatives have shown promising antibacterial activity comparable to standard antibiotics like norfloxacin . The presence of electron-donating or withdrawing groups on the phenyl rings significantly affects their antibacterial efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:

- Substituents on the Phenyl Ring : Electron-donating groups enhance cytotoxic activity while electron-withdrawing groups can improve antimicrobial properties.

- Thiazole Ring Modifications : Variations in the thiazole ring structure can lead to significant changes in enzyme inhibition potency and selectivity.

The following table summarizes some of the SAR findings related to thiazole derivatives:

| Compound | Structure Features | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | -OCH3 at para position | 1.61 | Antitumor |

| Compound B | -NO2 at ortho position | 0.98 | Antibacterial |

| Compound C | -Br at meta position | 0.75 | CA IX Inhibitor |

Case Study 1: Antitumor Activity

A study evaluated a series of thiazole derivatives for their antitumor activity against various cancer cell lines. The compound with a methyl group on the phenyl ring exhibited significant cytotoxicity with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent .

Case Study 2: Enzyme Inhibition Mechanism

Molecular docking studies have been performed to elucidate the binding interactions of thiazole derivatives with hCA isoforms. These studies suggest that hydrophobic interactions play a crucial role in binding affinity, with specific substitutions enhancing lipophilicity and thus improving inhibitory action .

常见问题

Basic: What are the recommended synthetic routes and characterization methods for this compound?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Condensation of benzenesulfonamide derivatives with thiazole precursors under reflux conditions, using dichloromethane/methanol mixtures for purification (yield optimization via TLC monitoring) .

- Step 2: Acetylation of the intermediate with 4-bromo-2-methylphenylamine, followed by recrystallization in ethanol.

- Characterization:

- NMR: Key signals include the benzenesulfonamide NH proton (δ ~12.4 ppm, broad singlet) and the thiazole C-H (δ ~7.7 ppm, singlet) .

- X-ray crystallography: Use SHELXL for refinement to confirm spatial arrangement of the bromophenyl and sulfonamide groups .

- Mass spectrometry: High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ peak at m/z 476.2).

Advanced: How can contradictions between spectroscopic data and computational modeling be resolved?

Methodological Answer:

- Cross-validation: Combine X-ray diffraction data (validated via SHELXL’s R-factor analysis) with DFT calculations (e.g., Gaussian09) to optimize geometry and predict NMR/IR spectra .

- Dynamic NMR: Investigate rotational barriers of the acetamide bond at variable temperatures to explain splitting anomalies in -NMR .

- Crystallographic software: Use Olex2 or Mercury to overlay experimental and theoretical structures, identifying steric clashes or hydrogen-bonding discrepancies .

Basic: Which functional groups are critical for its biological activity, and how are they validated?

Methodological Answer:

- Key groups:

- Validation:

Advanced: How to design a structure-activity relationship (SAR) study for optimizing target affinity?

Methodological Answer:

- Substitution strategy:

- Replace bromine with other halogens (Cl, I) to assess electronic effects.

- Modify the methyl group on phenyl to ethyl or trifluoromethyl for steric/electronic tuning .

- Assays:

- Data analysis: Use GraphPad Prism for dose-response curves and statistical significance testing.

Basic: What purification techniques are effective for removing byproducts during synthesis?

Methodological Answer:

- Column chromatography: Use silica gel with gradient elution (hexane:ethyl acetate 70:30 → 50:50) to separate unreacted sulfonamide precursors .

- Recrystallization: Ethanol/water mixtures (80:20) to isolate the final product from dimeric byproducts .

- HPLC: Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for high-purity batches (>98%) .

Advanced: What mechanistic pathways underlie its potential antimuscarinic or beta-3 adrenergic activity?

Methodological Answer:

- Radioligand binding assays: Compete with -NMS (N-methylscopolamine) for muscarinic receptors or -Mirabegron for beta-3 receptors .

- Calcium flux assays: Measure intracellular Ca in HEK293 cells transfected with beta-3 adrenoceptor .

- Western blotting: Assess downstream signaling (e.g., PKA phosphorylation) to confirm agonism .

Basic: What safety protocols are recommended for handling bromine and sulfonamide groups?

Methodological Answer:

- PPE: Gloves, lab coat, and goggles to avoid skin/eye contact with brominated intermediates .

- Ventilation: Use fume hoods during reactions releasing HBr gas (e.g., dehydrohalogenation steps).

- Waste disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How to evaluate synergistic effects with EGFR or MEK inhibitors in cancer models?

Methodological Answer:

- Combinatorial screening: Use a 3D spheroid model (e.g., HCT116 colon cancer cells) treated with the compound + cetuximab (EGFR inhibitor) .

- Synergy quantification: Calculate Combination Index (CI) via CompuSyn software (CI <1 indicates synergy) .

- Transcriptomics: RNA-seq to identify pathways co-regulated by the compound and MEK inhibitors (e.g., MAPK/ERK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。